molecular formula C14H10ClN3S B2596053 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 339278-37-4

2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile

Cat. No.: B2596053
CAS No.: 339278-37-4
M. Wt: 287.77
InChI Key: JCZWEYWCCNDIFH-ZZXKWVIFSA-N
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Description

With a molecular formula of C14H10ClN3S and a molecular weight of 287.77, this compound is known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile typically involves several steps, including the formation of the pyrimidine ring and the introduction of the chlorostyryl and sulfanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .

Scientific Research Applications

2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

  • 2-{[4-(4-Methylstyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
  • 2-{[4-(4-Bromostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
  • 2-{[4-(4-Fluorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile

These compounds share a similar core structure but differ in the substituents attached to the styryl group, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

2-[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-4-1-11(2-5-12)3-6-13-7-9-17-14(18-13)19-10-8-16/h1-7,9H,10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZWEYWCCNDIFH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)SCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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